[(3R)-1-benzylpyrrolidin-3-yl]methanamine
Overview
Description
Molecular Structure Analysis
The molecular structure of “[(3R)-1-benzylpyrrolidin-3-yl]methanamine” can be represented by the InChI code: 1S/C5H12N2/c6-3-5-1-2-7-4-5/h5,7H,1-4,6H2/t5-/m1/s1 . The molecular weight is 100.16 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a flash point of 56.9°C .Scientific Research Applications
Antimicrobial Properties
One of the notable applications of derivatives of [(3R)-1-Benzylpyrrolidin-3-yl]methanamine is in the field of antimicrobial research. For instance, Visagaperumal et al. (2010) synthesized derivatives of this compound and found them to exhibit varying degrees of antibacterial and antifungal activities (Visagaperumal, D., Praveen, V., Sudeepthi, P., Prasanthi, P., Sravani, G., & Satyanarayana, G., 2010). Additionally, Rao, Prasad, and Rao (2013) synthesized a novel derivative and evaluated its antibacterial and antifungal properties, demonstrating acceptable results (Rao, B. G., Prasad, A., & Rao, P., 2013).
Anticonvulsant Activity
Another significant application is in the development of anticonvulsant agents. Pandey and Srivastava (2011) reported that certain Schiff bases of 3-aminomethyl pyridine, synthesized through condensation with substituted aryl aldehydes/ketones, exhibited protection against seizures in various models (Pandey, S., & Srivastava, R., 2011).
Neuroleptic Activity
Compounds derived from this compound have been explored for their neuroleptic activity. Iwanami et al. (1981) designed and synthesized a series of benzamides as potential neuroleptics, finding a good correlation between structure and activity (Iwanami, S., Takashima, M., Hirata, Y., Hasegawa, O., & Usuda, S., 1981).
Catalyst Synthesis
This chemical has also been used in synthesizing catalysts. For example, Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and evaluated them as catalysts, showing good activity and selectivity (Roffe, G. W., Tizzard, G., Coles, S., Cox, H., & Spencer, J., 2016).
Antidepressant-like Activity
Novel derivatives have been explored for their antidepressant-like properties. Sniecikowska et al. (2019) designed 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as serotonin 5-HT1A receptor-biased agonists with potent antidepressant-like activity (Sniecikowska, J., Głuch-Lutwin, M., Bucki, A., Więckowska, A., Siwek, A., Jastrzębska-Więsek, M., Partyka, A., Wilczyńska, D., Pytka, K., Pociecha, K., Cios, A., Wyska, E., Wesołowska, A., Pawłowski, M., Varney, M., Newman-Tancredi, A., & Kołaczkowski, M., 2019).
Catalytic Applications in Organic Chemistry
Its derivatives have also found use in organic chemistry. Shimoga, Shin, and Kim (2018) synthesized a compound using this compound and characterized it for its potential in catalytic applications (Shimoga, G., Shin, E., & Kim, S.-Y., 2018).
Safety and Hazards
The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with it are H227, indicating that it is combustible, and H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
[(3R)-1-benzylpyrrolidin-3-yl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2/t12-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAKIVNGQVUKJA-GFCCVEGCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1CN)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364036 | |
Record name | 1-[(3R)-1-Benzylpyrrolidin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
229323-04-0 | |
Record name | 1-[(3R)-1-Benzylpyrrolidin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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